molecular formula C11H9BrClN B8493996 6-Bromomethyl-2-chloro-4-methylquinoline

6-Bromomethyl-2-chloro-4-methylquinoline

Cat. No. B8493996
M. Wt: 270.55 g/mol
InChI Key: AHXOJPDFZMIBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromomethyl-2-chloro-4-methylquinoline is a useful research compound. Its molecular formula is C11H9BrClN and its molecular weight is 270.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromomethyl-2-chloro-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromomethyl-2-chloro-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromomethyl-2-chloro-4-methylquinoline

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

6-(bromomethyl)-2-chloro-4-methylquinoline

InChI

InChI=1S/C11H9BrClN/c1-7-4-11(13)14-10-3-2-8(6-12)5-9(7)10/h2-5H,6H2,1H3

InChI Key

AHXOJPDFZMIBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4,6-dimethylquinoline (1.31 g) in chloroform (20 mL) was added N-bromosuccinimide (1.24 g) at room temperature. The reaction solution was heated at 70° C., and benzoyl peroxide (0.25 g) was divided into 5 portions and added at intervals of a few tens of min. The mixture was stirred at the same temperature for 1 h. The reaction solution was cooled to room temperature and diluted with ethyl acetate, then the organic layer was washed with a mixed solution of saturated aqueous sodium thiosulfate and saturated brine and saturated brine. The organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=10:1) to obtain 6-bromomethyl-2-chloro-4-methylquinoline (0.79 g).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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